Superior Binding Affinity at Murine Pancreatic GRPR Relative to Bombesin
Litorin exhibits substantially higher binding affinity (Kd = 0.1 nM) for the murine pancreatic bombesin/GRP receptor compared to bombesin itself (Kd = 4 nM), representing a 40-fold difference in dissociation constant [1]. This direct comparison was established through competitive radioligand binding assays using 125I-labeled [Tyr4]bombesin on dispersed pancreatic acini.
| Evidence Dimension | Receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.1 nM |
| Comparator Or Baseline | Bombesin (Kd = 4 nM) |
| Quantified Difference | Litorin exhibits 40-fold higher affinity (0.1 nM vs. 4 nM) |
| Conditions | Competitive radioligand binding assay using 125I-[Tyr4]bombesin on dispersed guinea pig pancreatic acinar cells |
Why This Matters
The 40-fold higher binding affinity enables experimental protocols requiring lower peptide concentrations, reducing off-target effects and conserving precious compound stocks.
- [1] Edwards JV, McLean LR, Wade AC, Eaton SR, Cashman EA, Hagaman KA, Fanger BO. Potent pseudopeptide bombesin-like agonists and antagonists. Correlation of ordered conformation of bombesin analogs to receptor activity. Int J Pept Protein Res. 1994;43(4):374-383. View Source
